molecular formula C25H21N3O8S B15078598 methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15078598
M. Wt: 523.5 g/mol
InChI Key: KZNUNJAYFWGSMA-RGVLZGJSSA-N
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Description

Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the various substituents through a series of condensation, esterification, and nitration reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the methoxy group can produce a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its various functional groups allow for selective binding to biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C25H21N3O8S

Molecular Weight

523.5 g/mol

IUPAC Name

methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H21N3O8S/c1-13-21(24(31)35-4)22(16-7-10-18(36-14(2)29)19(12-16)34-3)27-23(30)20(37-25(27)26-13)11-15-5-8-17(9-6-15)28(32)33/h5-12,22H,1-4H3/b20-11+

InChI Key

KZNUNJAYFWGSMA-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC

Origin of Product

United States

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